molecular formula C10H15NO B148611 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone CAS No. 133611-44-6

1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B148611
CAS No.: 133611-44-6
M. Wt: 165.23 g/mol
InChI Key: FGFYNEXRFFGWIN-UHFFFAOYSA-N
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Description

1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative featuring an isobutyl group at the N1 position and an acetyl group at the C3 position of the pyrrole ring. The isobutyl substituent likely enhances lipophilicity compared to smaller alkyl or aryl groups, influencing solubility and pharmacokinetic behavior .

Properties

CAS No.

133611-44-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-[1-(2-methylpropyl)pyrrol-3-yl]ethanone

InChI

InChI=1S/C10H15NO/c1-8(2)6-11-5-4-10(7-11)9(3)12/h4-5,7-8H,6H2,1-3H3

InChI Key

FGFYNEXRFFGWIN-UHFFFAOYSA-N

SMILES

CC(C)CN1C=CC(=C1)C(=O)C

Canonical SMILES

CC(C)CN1C=CC(=C1)C(=O)C

Synonyms

Ethanone, 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table highlights key structural differences between 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone and related compounds:

Compound Name Substituents on Pyrrole Ring Molecular Weight (g/mol) Key Functional Groups
This compound N1: Isobutyl; C3: Acetyl ~181.24 (calculated) Acetyl, Pyrrole
1-(1-Tosyl-1H-pyrrol-3-yl)ethanone N1: Tosyl; C3: Acetyl 263.31 Tosyl (electron-withdrawing)
1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone C2: Methyl; N1, C4: Phenyl; C3: Acetyl Not specified Phenyl, Methyl, Acetyl
1-(1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone N1: 4-Chlorophenyl; C2, C5: Methyl Not specified Chlorophenyl, Methyl

Key Observations :

  • Lipophilicity : Isobutyl and tosyl substituents increase molecular weight, but isobutyl enhances lipophilicity (logP ~2.5–3.0 estimated), whereas tosyl may improve aqueous solubility due to its polar sulfonyl group .
  • Steric Effects : The diphenyl and 4-chlorophenyl substituents in introduce steric bulk, likely affecting binding interactions in biological systems.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:
  • Carbonyl Stretch: Target compound (estimated): ~1650–1680 cm⁻¹ (similar to acetylated pyrroles in ). 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone: 1651 cm⁻¹ (C=O stretch) .
  • Aromatic C-H Stretches : Phenyl-substituted analogs (e.g., ) show peaks at ~3059 cm⁻¹, absent in the isobutyl derivative.
Melting Points:
  • 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: 104–106°C .
  • Tosyl derivative : Likely higher due to increased molecular rigidity (exact data unavailable).

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